molecular formula C16H19FN4O B3823524 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone

1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone

Cat. No. B3823524
M. Wt: 302.35 g/mol
InChI Key: CHWXPCANVIANDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. Also known as FIIN-1, this compound is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family.

Mechanism of Action

FIIN-1 selectively binds to the ATP-binding site of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. By inhibiting these pathways, FIIN-1 can block the growth and survival of cancer cells that rely on 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone signaling for their proliferation.
Biochemical and Physiological Effects:
FIIN-1 has been shown to have potent antitumor activity in various cancer cell lines, including breast, lung, and gastric cancer. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that tumors require for their growth. In addition, FIIN-1 has been shown to have bone-strengthening effects, making it a potential treatment for osteoporosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of FIIN-1 is its selectivity for 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone. This makes it a useful tool for studying the role of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone in various diseases. However, its potency can also be a limitation, as it may require higher concentrations for effective inhibition. In addition, the synthesis of FIIN-1 can be challenging, which may limit its availability for some researchers.

Future Directions

There are several future directions for research on FIIN-1. One area of interest is the development of more potent and selective 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone inhibitors. Another area of research is the use of FIIN-1 in combination with other drugs to enhance its therapeutic effects. Additionally, further studies are needed to understand the long-term effects of FIIN-1 on bone health and to explore its potential as a treatment for osteoporosis.
In conclusion, FIIN-1 is a promising compound with potential applications in medical research. Its ability to selectively inhibit 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone makes it a useful tool for studying the role of 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone in various diseases, including cancer and osteoporosis. While there are limitations to its use, further research on FIIN-1 may lead to the development of more potent and effective 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone inhibitors and new treatments for these diseases.

Scientific Research Applications

FIIN-1 has been extensively studied for its potential applications in medical research. Its ability to selectively inhibit 1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone has been shown to have therapeutic potential in various diseases, including cancer, osteoporosis, and rare genetic disorders. In preclinical studies, FIIN-1 has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

properties

IUPAC Name

1-[2-(4-fluorophenyl)ethyl]-4-(1H-imidazol-2-ylmethylamino)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O/c17-13-3-1-12(2-4-13)5-8-21-11-14(9-16(21)22)20-10-15-18-6-7-19-15/h1-4,6-7,14,20H,5,8-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHWXPCANVIANDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CCC2=CC=C(C=C2)F)NCC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone
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1-[2-(4-fluorophenyl)ethyl]-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone

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